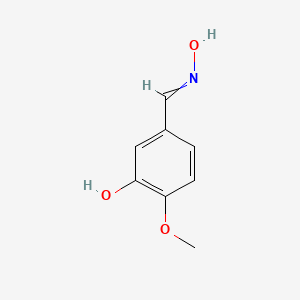

3-Hydroxy-4-methoxybenzaldehyde oxime

Vue d'ensemble

Description

3-Hydroxy-4-methoxybenzaldehyde oxime: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and it also contains hydroxy and methoxy substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzaldehyde oxime typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature, yielding a mixture of E and Z isomers .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve the preparation of 3-hydroxy-4-methoxybenzaldehyde followed by its conversion to the oxime derivative.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Hydroxy-4-methoxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitriles or amides.

Reduction: The oxime group can be reduced to an amine group under suitable conditions.

Substitution: The hydroxy and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like N-chlorosuccinimide in DMF can be used to oxidize the oxime group.

Reduction: Catalytic hydrogenation or metal hydrides can be employed for the reduction of the oxime group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the benzene ring under acidic conditions.

Major Products:

Oxidation: Benzonitrile or benzamide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: 3-Hydroxy-4-methoxybenzaldehyde oxime is used as a starting material in the synthesis of various organic compounds, including Schiff bases and other derivatives .

Industry: In the industrial sector, this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-methoxybenzaldehyde oxime involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The oxime group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydroxy and methoxy groups on the benzene ring can also influence the reactivity of the compound by donating electron density to the ring, making it more reactive towards electrophiles .

Comparaison Avec Des Composés Similaires

Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the oxime group.

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): Similar structure but lacks the oxime group.

Benzaldehyde oxime: Lacks the hydroxy and methoxy substituents on the benzene ring.

Uniqueness: 3-Hydroxy-4-methoxybenzaldehyde oxime is unique due to the presence of both hydroxy and methoxy groups on the benzene ring along with the oxime group

Activité Biologique

3-Hydroxy-4-methoxybenzaldehyde oxime, also referred to as 3H4MB oxime, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C9H11NO3

- Molecular Weight : Approximately 181.19 g/mol

The compound features a hydroxyl group (-OH), a methoxy group (-OCH₃), and an oxime functional group (-C=N-OH), which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus protecting cells from oxidative stress. In vitro assays have demonstrated that this compound can scavenge free radicals effectively, indicating its potential for use in preventing oxidative stress-related diseases .

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, which may be beneficial in various therapeutic contexts. For instance, it acts as a non-competitive inhibitor of α-glucosidase with an IC50 value of approximately 4.60 μM. This inhibition can help manage postprandial hyperglycemia, making it a candidate for antidiabetic therapies .

3. Anticancer Properties

Studies have reported cytotoxic effects against several cancer cell lines, particularly human melanoma cells. The compound inhibits cell growth and NFκB activation, suggesting that it may interfere with signaling pathways associated with cancer progression . This property positions this compound as a potential anticancer agent worthy of further investigation.

The biological effects of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer. The presence of the oxime group is believed to enhance its interaction with biological targets, leading to the observed enzyme inhibition and antioxidant activity.

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various phenolic compounds, this compound exhibited superior activity compared to other tested compounds, with an IC50 value in the DPPH assay of 71.4 μM. This suggests that it could be effective in formulations aimed at reducing oxidative damage .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human melanoma cells treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, alongside a reduction in NFκB activity, supporting its potential role as an anticancer agent .

Comparative Analysis

To further illustrate the biological activity of this compound, the following table compares its properties with other related compounds:

| Compound Name | Antioxidant Activity (IC50) | α-Glucosidase Inhibition (IC50) | Notable Properties |

|---|---|---|---|

| This compound | 71.4 μM | 4.60 μM | Antioxidant, anticancer potential |

| Vanillin | 80 μM | Not applicable | Flavoring agent with some health benefits |

| 2-Hydroxy-3-methoxybenzaldehyde oxime | 90 μM | Not applicable | Aldose reductase inhibitor |

Propriétés

IUPAC Name |

5-(hydroxyiminomethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFECAPSGCJMTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402489 | |

| Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51673-94-0 | |

| Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.